
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is a compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with triethylgermane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C3N3Cl3+3Et3GeH→C3N3(GeEt3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl-substituted triazines.
Substitution: The triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides and modified triazines.
Reduction: Germyl-substituted triazines.
Substitution: Various functionalized triazines depending on the substituents introduced.
Applications De Recherche Scientifique
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets through the triethylgermyl groups. These groups can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(trimethylgermyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylsilyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(triethylstannyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential for forming complex structures. The compound’s ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
37008-90-5 |
|---|---|
Formule moléculaire |
C21H45Ge3N3O3 |
Poids moléculaire |
605.5 g/mol |
Nom IUPAC |
1,3,5-tris(triethylgermyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H45Ge3N3O3/c1-10-22(11-2,12-3)25-19(28)26(23(13-4,14-5)15-6)21(30)27(20(25)29)24(16-7,17-8)18-9/h10-18H2,1-9H3 |
Clé InChI |
JPDJAJVRWQAFCD-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)N1C(=O)N(C(=O)N(C1=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)


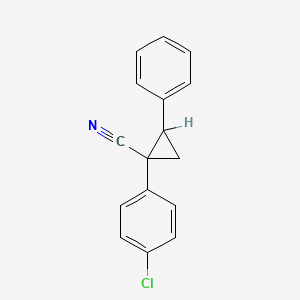
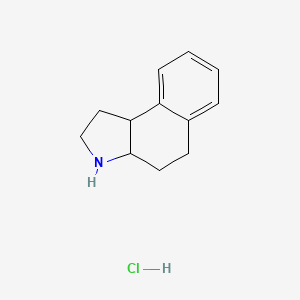
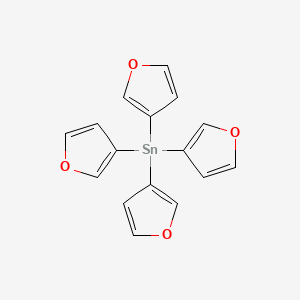

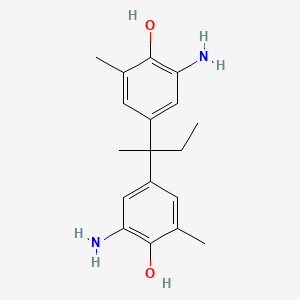
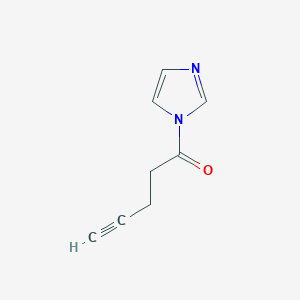
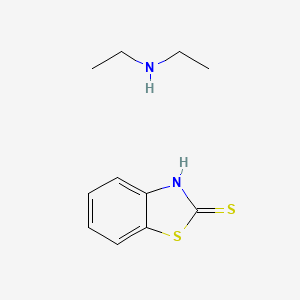
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)


